molecular formula C17H16ClN3O3S B11233327 N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11233327
M. Wt: 377.8 g/mol
InChI Key: XXIYVEIYZPUCOP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with propylamine to form the corresponding amide. This intermediate is then subjected to cyclization with sulfur and other reagents to form the benzothiadiazine ring system. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of phase-transfer catalysts and controlled temperature conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring and the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sodium hydride for deprotonation followed by alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a related structure.

Uniqueness

N-(3-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern and the presence of the propyl group, which imparts distinct biological activities compared to other benzothiadiazine derivatives. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the field of medicinal chemistry .

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H16ClN3O3S/c1-2-8-21-11-19-25(23,24)16-9-12(6-7-15(16)21)17(22)20-14-5-3-4-13(18)10-14/h3-7,9-11H,2,8H2,1H3,(H,20,22)

InChI Key

XXIYVEIYZPUCOP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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